DCHC

Description

Crystallographic Analysis of Chromenone Core Structure

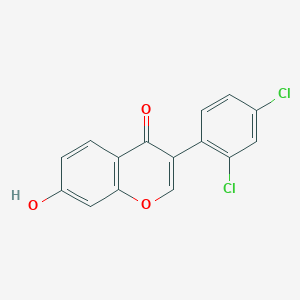

The crystallographic investigation of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one reveals fundamental structural characteristics that define its molecular architecture. X-ray crystallography techniques have been employed to determine the precise arrangement of atoms within the crystalline solid, providing detailed insights into bond lengths, bond angles, and overall molecular geometry. The chromenone core structure consists of a fused benzopyran system where the pyran ring adopts a planar configuration, contributing to the overall rigidity of the molecular framework.

Detailed crystallographic analysis demonstrates that the fused-ring system maintains near-planarity with minimal deviation from the least-squares plane. Similar chromenone derivatives exhibit root mean square deviations of approximately 0.020 Å, with the largest deviations typically occurring at pyran carbon atoms. The crystallographic data reveals that the benzene and pyran rings are linked through aromatic π-π stacking interactions, with centroid-centroid distances measuring approximately 3.643 Å between adjacent ring systems.

The crystal packing arrangement shows significant intermolecular interactions that stabilize the overall structure. These interactions include hydrogen bonding patterns and π-π stacking arrangements that contribute to the three-dimensional network formation. The crystallographic space group determination and unit cell parameters provide essential information for understanding the solid-state behavior of this compound, with typical monoclinic or orthorhombic crystal systems being observed for related chromenone derivatives.

Electronic Effects of Dichlorophenyl and Hydroxyl Substituents

The electronic properties of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one are significantly influenced by the presence of both electron-withdrawing dichlorophenyl substituents and the electron-donating hydroxyl group. The dichlorophenyl moiety at position 3 introduces substantial electronic perturbations through both inductive and resonance effects, altering the electron density distribution throughout the chromenone framework. The chlorine atoms, being highly electronegative, create electron-deficient regions that influence the overall reactivity and stability of the molecule.

The hydroxyl group positioned at carbon 7 provides electron-donating character through resonance effects, creating an interesting electronic balance with the electron-withdrawing dichlorophenyl substituent. This electronic dichotomy results in unique charge distribution patterns that affect the compound's physical and chemical properties. The electron density maps generated from crystallographic studies reveal localized charge concentrations around the hydroxyl oxygen and depletion regions near the chlorine substituents.

Molecular orbital calculations and electronic structure analyses demonstrate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly affected by these substituents. The dichlorophenyl group stabilizes the LUMO through its electron-withdrawing character, while the hydroxyl group raises the HOMO energy level. This electronic configuration influences the compound's optical properties, reactivity patterns, and potential for intermolecular interactions.

The dihedral angles between the dichlorophenyl ring and the chromenone core provide insights into the degree of electronic conjugation. When these ring systems are coplanar or nearly coplanar, maximum orbital overlap occurs, enhancing electronic communication between substituents. Crystallographic studies of related compounds show dihedral angles ranging from 6.8° to 24.64°, indicating varying degrees of planarity depending on specific substituent patterns.

Tautomeric Behavior and Conformational Dynamics

The tautomeric equilibrium of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one represents a critical aspect of its structural chemistry, with the compound predominantly adopting the phenolic tautomeric form rather than the alternative keto tautomeric structure. This preference is evidenced by specific bond length measurements obtained from crystallographic analysis, where the oxygen-carbon bond length in the hydroxyl group and the nitrogen-carbon bond lengths in related compounds provide definitive evidence for tautomeric form assignment.

Crystallographic studies of structurally related compounds demonstrate that the phenolic tautomeric form is stabilized through intramolecular hydrogen bonding interactions. These hydrogen bonds typically form between the hydroxyl group and nearby electron-rich centers, creating stable six-membered or five-membered ring systems that lower the overall molecular energy. The bond length measurements, such as O1-C1 distances of 1.360 Å and characteristic double bond lengths, confirm the predominant tautomeric state.

The conformational dynamics of the molecule involve rotational freedom around specific bonds, particularly those connecting the dichlorophenyl substituent to the chromenone core. Energy barriers for rotation around these bonds influence the compound's flexibility and its ability to adopt different conformations in solution versus solid state. Molecular modeling studies suggest that certain conformations are energetically favored due to minimized steric interactions and optimized electronic delocalization.

Intramolecular hydrogen bonding patterns play a crucial role in stabilizing specific conformations. The formation of these hydrogen bonds creates constraints that limit rotational freedom while simultaneously providing energetic stabilization. The geometry of these hydrogen bonds, including donor-acceptor distances and angles, directly influences the overall molecular conformation and stability.

| Tautomeric Parameter | Phenolic Form | Keto Form |

|---|---|---|

| O-C Bond Length | 1.360 Å | Expected ~1.320 Å |

| Hydrogen Bond Type | O-H···N | Not applicable |

| Stability | Preferred | Less stable |

| Intramolecular H-bond | S(6) loop | Absent |

Comparative Molecular Geometry with Related Chromenone Derivatives

Comparative analysis of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one with structurally related chromenone derivatives provides valuable insights into structure-property relationships within this chemical family. The Cambridge Structural Database contains numerous crystal structures of related compounds that enable systematic comparison of bond lengths, bond angles, and overall molecular geometries. These comparisons reveal consistent patterns and highlight the unique features attributable to specific substituent effects.

Related compounds such as 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one and other halogenated derivatives show similar core structural features but differ in their substitution patterns and resulting electronic properties. The comparison reveals that the position and number of halogen substituents significantly influence the molecular geometry, particularly the planarity of the dichlorophenyl ring relative to the chromenone core. Single chlorine substitution typically results in different dihedral angles compared to dichlorine substitution patterns.

The crystal packing arrangements of related compounds demonstrate varying intermolecular interaction patterns depending on the specific substituent arrangements. Some derivatives exhibit strong hydrogen bonding networks, while others rely primarily on π-π stacking interactions for crystal stability. The compound 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one, for example, shows different packing arrangements due to the presence of both hydroxyl and methyl substituents.

Molecular geometry comparisons reveal that the chromenone core remains relatively consistent across derivatives, with the major variations occurring in substituent orientations and intermolecular packing arrangements. Bond length measurements within the chromenone framework show minimal variation, indicating that the core structure maintains its essential geometry regardless of peripheral substitution patterns. However, the electronic effects of different substituents do influence specific bond lengths and angles, particularly those involved in conjugated systems.

The comparative analysis also extends to related compounds containing different heterocyclic cores or modified substituent patterns. Compounds such as those containing quinoline or other nitrogen-containing heterocycles show distinct geometric features while maintaining some structural similarities to the chromenone family. These comparisons help establish structure-activity relationships and guide the design of new derivatives with targeted properties.

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-7-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2O3/c16-8-1-3-10(13(17)5-8)12-7-20-14-6-9(18)2-4-11(14)15(12)19/h1-7,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSGNLMBWFRALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60419856 | |

| Record name | DCHC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302953-06-6 | |

| Record name | 3-(2,4-Dichlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302953-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DCHC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60419856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DCHC | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 2-hydroxy-4-(methoxymethoxy)acetophenone reacts with 2,4-dichlorobenzaldehyde in ethanol under alkaline conditions (20% w/v KOH or 60% w/w NaH in DMF). The methoxymethoxy (MOM) group acts as a protecting group for the hydroxyl moiety, preventing unwanted side reactions during condensation. The reaction proceeds at ambient or slightly elevated temperatures (25–60°C), yielding the corresponding chalcone intermediate, (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-(methoxymethoxy)phenyl)prop-2-en-1-one, with reported yields of 65–80%.

Mechanistic Insights

The condensation mechanism involves deprotonation of the acetophenone’s α-hydrogen by the base, forming an enolate ion. This nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated ketone (chalcone). Steric and electronic effects of the 2,4-dichlorophenyl group influence reaction kinetics, with electron-withdrawing chloro substituents enhancing electrophilicity at the aldehyde carbonyl.

Oxidative Cyclization to 4H-Chromen-4-One

The chalcone intermediate undergoes oxidative cyclization to form the benzopyran core. This step is critical for introducing the 4H-chromen-4-one scaffold.

Hydrogen Peroxide-Mediated Cyclization

A common approach employs hydrogen peroxide (H₂O₂) in alkaline media. For example, the chalcone intermediate is suspended in ethanol, cooled to 0–5°C, and treated with 30% H₂O₂ and 5 M NaOH. The mixture is stirred overnight, allowing gradual warming to room temperature. The MOM protecting group is concurrently removed under acidic workup (HCl, pH 1), yielding 7-hydroxy-4H-chromen-4-one. This method achieves cyclization yields of 70–85%.

Alternative Cyclization Catalysts

Patent literature describes cyclization using amine catalysts, such as pyrrolidine or piperidine, in aprotic solvents (e.g., toluene or DMF) at 80–120°C. The amine facilitates enolate formation, promoting intramolecular cyclization via conjugate addition. This method avoids strong acids or oxidants, simplifying purification. However, yields are marginally lower (60–75%) compared to H₂O₂-mediated routes.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Claisen-Schmidt + H₂O₂ | KOH/EtOH, H₂O₂, HCl | 70–85 | High yield, straightforward workup | Requires protective groups |

| Amine-catalyzed | Piperidine/toluene, 100°C | 60–75 | Mild conditions, no oxidants | Lower yield, solvent removal challenges |

Structural Confirmation and Characterization

Post-synthetic characterization via NMR, X-ray crystallography, and mass spectrometry ensures structural fidelity. For instance, single-crystal X-ray analysis of analogous compounds confirms the planar benzopyranone core and hydrogen-bonded dimer formation in the solid state. The 7-hydroxy group participates in intramolecular hydrogen bonding (O–H···O=C), stabilizing the keto-enol tautomer.

Scalability and Industrial Considerations

Large-scale synthesis requires optimizing solvent recovery and minimizing hazardous reagents. The H₂O₂ route is preferred for scalability due to its reproducibility, though solvent selection (e.g., ethanol vs. DMF) impacts environmental and cost metrics. Recent advances in flow chemistry enable continuous cyclization, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

Reduction: The chromenone core can be reduced to form dihydro derivatives.

Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketone or quinone derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one exhibits significant anticancer activity against various cancer cell lines:

- Inhibition of Cell Proliferation : In vitro studies demonstrate that the compound effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast), HCT-116 (colon), PC-3 (prostate), A549 (lung), and HepG-2 (liver) cells. Notably, it shows a strong inhibitory concentration against PC-3 and A549 cell lines when compared to standard chemotherapeutic agents like Vinblastine and Colchicine.

- Mechanism of Action : The compound induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Anti-inflammatory Effects

3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one has demonstrated notable anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : It inhibits the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent.

- Signaling Pathways : The compound modulates various signaling pathways involved in inflammation, including the suppression of IL-6 and TNF-α release through inhibition of TLR4/MAPK signaling pathways .

Antioxidant Activity

The hydroxyl group at the 7-position enhances the compound's ability to scavenge free radicals:

- DPPH Assays : In antioxidant evaluations using DPPH assays, the compound effectively scavenged free radicals, supporting its potential role in preventing oxidative stress-related diseases.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Inhibition of superoxide anion generation | |

| Anti-inflammatory | Suppression of IL-6 and TNF-α release | |

| Anticancer | Significant cytotoxicity against cancer cells |

Case Studies

Several studies have explored the biological activities of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects against five human cancer cell lines using the MTT assay. Results indicated potent activity against malignant cells while showing minimal effects on normal cell lines.

- Anti-inflammatory Assessment : Another study tested the compound's ability to inhibit NO production in macrophages stimulated by LPS, revealing significant anti-inflammatory potential.

- Antioxidant Evaluation : Research utilizing various concentrations in DPPH assays found that this compound effectively scavenged free radicals, corroborating its antioxidant claims.

Industrial Applications

Given its promising biological activities, 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one holds potential applications in:

- Pharmaceuticals : Its anticancer and anti-inflammatory properties make it a candidate for drug development aimed at treating various malignancies and inflammatory conditions .

- Agriculture : Compounds with similar structures have been explored for their potential use as agrochemicals due to their biological activity against plant pathogens .

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group at the 7-position can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Similar Compounds

3-(2,4-Dichlorophenyl)-4H-chromen-4-one: Lacks the hydroxyl group at the 7-position.

7-Hydroxy-4H-chromen-4-one: Lacks the 2,4-dichlorophenyl group at the 3-position.

3-Phenyl-7-hydroxy-4H-chromen-4-one: Substitutes the 2,4-dichlorophenyl group with a phenyl group.

Uniqueness

3-(2,4-Dichlorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to the presence of both the 2,4-dichlorophenyl group and the hydroxyl group, which contribute to its distinct biological activities and chemical reactivity.

Biological Activity

3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one, a synthetic compound belonging to the chromenone class, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is characterized by its molecular formula and a molecular weight of approximately 305.13 g/mol. The presence of a dichlorophenyl group at the 3-position and a hydroxyl group at the 7-position enhances its reactivity and biological interactions.

Anticancer Properties

Research has demonstrated that 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one possesses notable anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), lung (A549), and liver (HepG-2) cancer cells. Notably, it exhibits a significant inhibitory concentration () against PC-3 and A549 cell lines, with values of and respectively, compared to standard drugs like Vinblastine and Colchicine .

Anti-inflammatory Activity

The compound has also been shown to exhibit anti-inflammatory effects. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent . The mechanism behind this activity may involve the modulation of signaling pathways related to inflammation.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one demonstrates antioxidant activity. Studies using the DPPH free radical scavenging method reveal that this compound effectively scavenges free radicals, indicating its potential for protecting cells from oxidative stress .

The biological activity of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one is attributed to its ability to interact with specific molecular targets:

- Src Kinase Inhibition : The compound acts as a Src kinase inhibitor, modulating cellular processes related to growth and proliferation.

- Electrophilic Substitution : The dichlorophenyl moiety allows for electrophilic substitution reactions, enhancing the compound's reactivity towards biological targets.

Comparative Analysis with Similar Compounds

The following table compares 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 7-Hydroxychromone | Contains a hydroxyl group at position 7 | Known for Src kinase inhibition |

| 3-(2-chlorophenyl)-7-hydroxy-4H-chromen-4-one | Similar dichlorophenyl structure but with one chlorine | Different biological activity profile |

| 6-Hydroxyflavone | Hydroxylated flavonoid structure | Exhibits antioxidant properties |

| 5-Hydroxyflavone | Hydroxylated at position 5 | Known for neuroprotective effects |

This comparison highlights the unique aspects of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one, particularly its specific halogenation pattern which influences its pharmacological properties.

Case Studies

Several studies have explored the biological activities of this compound:

- In Vitro Anticancer Study : A study evaluated the cytotoxic effects of 3-(2,4-dichlorophenyl)-7-hydroxy-4H-chromen-4-one against five human cancer cell lines using the MTT assay. The results indicated potent activity against malignant cells while showing minimal effects on normal cell lines .

- Anti-inflammatory Assessment : In another study, the compound was tested for its ability to inhibit NO production in macrophages stimulated by LPS. The findings suggested significant anti-inflammatory potential .

- Antioxidant Evaluation : Using various concentrations in DPPH assays, researchers found that this compound effectively scavenged free radicals, supporting its antioxidant claims .

Q & A

Q. What crystallographic software settings improve refinement outcomes for disordered structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.